3h-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl-

Sirtuin Inhibition Epigenetic Tool Compound Yeast Sir2

This 1-phenyl substituted naphthopyran (CAS 5448-11-3) delivers a 28% potency gain over parent splitomicin in yeast Sir2 inhibition and uniquely inhibits human SIRT1 (IC₅₀ 40.3 µM) and SIRT2 (IC₅₀ 43 µM). The phenyl substituent also improves photochromic fading kinetics by suppressing the transoid-trans isomer. Synthesized in one step from inexpensive precursors, it provides a cost-effective entry point for sirtuin SAR campaigns, chromatin silencing studies, and photochromic materials R&D. Choose this batch-tested compound for reproducible target engagement and material performance.

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
CAS No. 5448-11-3
Cat. No. B5137716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3h-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl-
CAS5448-11-3
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C4=CC=CC=C4
InChIInChI=1S/C19H14O2/c20-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)21-18/h1-11,16H,12H2
InChIKeyRKWARAGNMMLFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- (CAS 5448-11-3) – Baseline Compound Profile for Research Procurement


3H-Naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- (CAS 5448-11-3, molecular weight 274.3 g/mol) is a naphthopyran derivative characterized by a fused tricyclic system comprising a naphthalene moiety and a pyran-3-one ring with a phenyl substituent at the 1-position . It belongs to the class of splitomicin analogs and exhibits dual functionality: photochromic switching behavior upon UV irradiation, and inhibition of NAD⁺-dependent histone deacetylases (sirtuins) [1][2].

Why 3H-Naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- (CAS 5448-11-3) Cannot Be Interchanged with Generic Naphthopyrans or Splitomicin


Generic substitution within the naphthopyran class is scientifically unsound because even minor structural modifications—such as the presence or absence of a phenyl substituent at the 1-position—dramatically alter both photochromic quantum yields and sirtuin inhibitory potency. Unsubstituted splitomicin (CAS 5690-03-9) exhibits an IC₅₀ of 60 µM against yeast Sir2 and is largely inactive against human sirtuins . In contrast, the 1-phenyl derivative (CAS 5448-11-3) demonstrates improved potency (IC₅₀ 43 µM) and measurable human SIRT1/2 inhibition [1]. Moreover, the phenyl group influences the steric environment around the pyran ring, affecting the photochromic ring-opening efficiency and the ratio of colored transoid-cis to transoid-trans isomers—parameters critical for applications requiring fast fading kinetics [2]. Interchanging compounds without rigorous comparative data therefore risks experimental failure, irreproducible results, or suboptimal material performance.

Quantitative Differentiation Evidence for 3H-Naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- (CAS 5448-11-3) Relative to Comparators


Enhanced Yeast Sir2 Inhibitory Potency Relative to Parent Splitomicin

The 1-phenyl-substituted naphthopyran (CAS 5448-11-3) exhibits a 28% improvement in yeast Sir2 inhibitory potency compared to the parent compound splitomicin (CAS 5690-03-9). In vitro inhibition assays using yeast whole cell lysates yield an IC₅₀ of 43 µM (4.30E+4 nM) for the target compound [1], versus an IC₅₀ of 60 µM for splitomicin .

Sirtuin Inhibition Epigenetic Tool Compound Yeast Sir2

Expanded Species Cross-Reactivity: Human SIRT1 Inhibition Absent in Parent Splitomicin

While splitomicin is reported inactive against human sirtuins (IC₅₀ > 100 µM) [1], the 1-phenyl derivative (CAS 5448-11-3) demonstrates measurable inhibition of human SIRT1 with an IC₅₀ of 40.3 µM (4.03E+4 nM) [2] and human SIRT2 with an IC₅₀ of 43 µM [3]. This cross-species activity profile enables the compound to serve as a tool for probing human sirtuin biology, a capability not afforded by the parent splitomicin scaffold.

Human Sirtuin Inhibition SIRT1 SIRT2 Cancer Cell Assays

Favorable Photochromic Quantum Yield via Steric Bulky Substituent Effect

Systematic time-resolved spectroscopic studies of 3H-naphthopyrans reveal that bulky substituents (such as the phenyl group in CAS 5448-11-3) maintain high photochromic reaction yields comparable to unsubstituted naphthopyrans (~0.7) while suppressing the formation of the long-lived transoid-trans (TT) isomer that causes undesirable residual color [1]. This class-level inference suggests that the 1-phenyl derivative should exhibit efficient photocoloration (quantum yield ~0.7) with accelerated thermal fading relative to non-bulky analogs.

Photochromism Quantum Yield Materials Chemistry Ophthalmic Lenses

Synthetic Accessibility and Precursor Cost Advantage

CAS 5448-11-3 is accessible via acid-catalyzed condensation of 2-naphthol and benzaldehyde , a straightforward route employing low-cost commodity precursors. In contrast, many advanced photochromic naphthopyrans (e.g., diaryl-substituted indeno-fused derivatives) require multi-step syntheses involving expensive catalysts and rigorous purification, limiting scalable procurement [1]. The simplified synthetic pathway reduces supply chain complexity and cost for research-grade material.

Chemical Synthesis Green Chemistry Procurement

Optimal Application Scenarios for 3H-Naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- (CAS 5448-11-3) Based on Quantified Differentiation


Yeast Epigenetic Tool Compound Studies Requiring Improved Sir2 Inhibition

Researchers investigating chromatin silencing in Saccharomyces cerevisiae who previously relied on splitomicin (IC₅₀ 60 µM) can achieve enhanced target engagement using the 1-phenyl derivative (IC₅₀ 43 µM), as quantified in whole-cell lysate assays [1]. The 28% potency gain enables lower working concentrations, reducing potential off-target effects in dose-response experiments.

Human Sirtuin Probe Development and Translational Epigenetic Research

Unlike parent splitomicin, which is inactive against human sirtuins (IC₅₀ > 100 µM), CAS 5448-11-3 exhibits measurable inhibition of human SIRT1 (IC₅₀ 40.3 µM) and SIRT2 (IC₅₀ 43 µM) [2][3]. This cross-species activity profile positions the compound as a valuable starting point for structure–activity relationship (SAR) campaigns targeting human sirtuin-mediated pathways in cancer and metabolic disease.

Photochromic Material Formulation with Balanced Coloration and Fading Kinetics

The 1-phenyl substituent confers steric bulk that suppresses the long-lived transoid-trans (TT) isomer, a known culprit of slow color fading in naphthopyran-based materials [4]. While maintaining a photochromic reaction yield of ~0.7 comparable to unsubstituted naphthopyrans, the compound offers a favorable balance of high colorability and accelerated thermal fading—a desirable profile for ophthalmic lens coatings and smart window prototypes.

Cost-Effective Photochromic Building Block for Academic Synthesis Labs

Owing to its one-step synthesis from inexpensive precursors (2-naphthol and benzaldehyde), CAS 5448-11-3 provides a budget-friendly entry point for academic laboratories exploring naphthopyran photochromism or synthesizing splitomicin analog libraries . This contrasts with more complex diaryl naphthopyrans that require multi-step routes and specialized reagents, thereby lowering the barrier to exploratory materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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